molecular formula C24H24N2O2 B3625903 1-(3-Acetylphenyl)-3-(3,3-diphenylpropyl)urea

1-(3-Acetylphenyl)-3-(3,3-diphenylpropyl)urea

Cat. No.: B3625903
M. Wt: 372.5 g/mol
InChI Key: FCUFIFNDRWSKII-UHFFFAOYSA-N
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Description

Historical Perspectives on Urea-Based Compounds in Scientific Inquiry

The journey of urea (B33335) in scientific inquiry marks a pivotal moment in the history of chemistry. In 1828, Friedrich Wöhler synthesized urea from inorganic starting materials, a landmark achievement that challenged the prevailing theory of vitalism, which held that organic compounds could only be produced by living organisms. nih.gov This synthesis is widely considered the dawn of modern organic chemistry. nih.gov

Beyond this foundational role, the urea moiety soon became recognized as a "privileged structure" in medicinal chemistry. nih.gov This is largely attributed to its unique electronic properties and its capacity to act as both a hydrogen bond donor (through the N-H groups) and a hydrogen bond acceptor (through the carbonyl oxygen). researchgate.net This dual nature allows urea derivatives to form strong and specific interactions with biological targets such as proteins and enzymes, which is a critical feature for drug efficacy. nih.gov

Early in the 20th century, the therapeutic potential of urea derivatives began to be realized. An early example was the development of trypan red analogues, which contained a urea linkage and showed activity against trypanosomal parasites, laying the groundwork for modern chemotherapy. nih.gov This line of research led to the discovery of Suramin, the first urea-containing drug introduced to the clinic, used to treat sleeping sickness. nih.govfrontiersin.org Over the decades, the urea scaffold has been incorporated into a multitude of approved drugs for various conditions, including diabetes (sulfonylureas), cancer, and viral infections. nih.gov

Table 1: Key Historical Urea-Based Compounds and Their Scientific Significance
Compound/ClassYear of SignificanceContribution to Science
Urea1828First synthetic organic compound, disproving vitalism. nih.gov
Trypan Red AnaloguesEarly 20th CenturyPioneering examples of urea derivatives with chemotherapeutic activity. nih.gov
Suramin~1920sFirst urea-based drug clinically used for treating sleeping sickness. nih.gov
Sulfonylureas~1950sA major class of oral anti-diabetic drugs. nih.gov
Nitrosoureas~1970sAn early class of alkylating anticancer agents. frontiersin.org
Sorafenib2005A key example of a modern urea-based multi-kinase inhibitor for cancer therapy. frontiersin.org

Rationale for the Investigation of 1-(3-Acetylphenyl)-3-(3,3-diphenylpropyl)urea

The specific investigation of this compound is predicated on a rational drug design strategy that combines several structural motifs known to confer biological activity. While specific research on this exact molecule is not widely published, the rationale can be inferred from the extensive literature on its constituent parts.

The core of the molecule is the 1,3-disubstituted urea linker . This scaffold is prized for its rigid, planar geometry and its robust hydrogen-bonding capabilities, allowing it to serve as a stable anchor within the binding sites of enzymes and receptors. researchgate.netnih.gov

The 3-acetylphenyl group provides an aromatic system with a ketone substituent. Aryl ureas are a major focus of medicinal chemistry research, with derivatives showing anticancer, antimicrobial, and anti-inflammatory activities. The acetyl group, in particular, can act as a hydrogen bond acceptor and provides a potential site for further chemical modification to fine-tune the molecule's properties.

The 3,3-diphenylpropyl moiety contributes significant lipophilicity and steric bulk. The diphenyl group is a common feature in diarylurea compounds, which are known to be potent inhibitors of various kinases, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), that are crucial in cancer progression. researchgate.net The propyl chain offers conformational flexibility, allowing the bulky diphenyl group to orient itself optimally within a receptor's binding pocket. The combination of these fragments is hypothesized to create a molecule with a specific three-dimensional shape and chemical profile tailored for high-affinity binding to a biological target, potentially a protein kinase involved in cell signaling pathways. researchgate.netfrontiersin.org

Table 2: Structural Components of this compound and Rationale for Inclusion
Structural ComponentKey FeaturesRationale in Molecular Design
Urea Linker (-NH-CO-NH-) Hydrogen bond donor/acceptor; planar geometry.Provides a rigid and stable scaffold for interacting with biological targets. researchgate.net
3-Acetylphenyl Group Aromatic ring; ketone functionality.Common pharmacophore in bioactive molecules; potential for H-bonding and further modification.
3,3-Diphenylpropyl Group Two phenyl rings; flexible propyl chain; high lipophilicity.Targets hydrophobic pockets in enzymes; common in kinase inhibitors; flexibility aids optimal binding. researchgate.net

Current Research Landscape and Gaps Pertaining to Novel Urea Derivatives

The field of urea derivative research is dynamic and expanding, driven by the scaffold's proven success in drug development. A significant portion of current research is focused on the design and synthesis of novel diarylureas as anticancer agents. researchgate.net Many of these compounds are designed as multi-kinase inhibitors, targeting signaling pathways like the RAS-RAF-MEK-ERK pathway, which is often dysregulated in various cancers. frontiersin.org Beyond oncology, urea derivatives are actively being investigated for a host of other therapeutic applications, including as anti-diabetic agents (e.g., α-glucosidase inhibitors), antimicrobials, antivirals, and neuroprotective agents. nih.govresearchgate.net

Despite these advances, several gaps and challenges remain. A primary challenge is achieving selectivity. Many urea-based kinase inhibitors target multiple kinases, which can lead to off-target effects. Therefore, a major research goal is the design of derivatives that can selectively inhibit a single kinase isoform to improve safety profiles. Another significant gap is in overcoming drug resistance, a common problem in both cancer chemotherapy and antimicrobial treatment. frontiersin.org Researchers are exploring novel urea structures that can inhibit mutated targets or act via different mechanisms to circumvent resistance. Furthermore, there is a continuous need for the development of more efficient and environmentally benign synthetic methods to produce these complex molecules, moving away from hazardous reagents like phosgene (B1210022) that were used in traditional syntheses. nih.gov

Table 3: Summary of Current Research Areas for Novel Urea Derivatives
Therapeutic AreaBiological Target/MechanismResearch Focus/Goal
Oncology Protein Kinases (e.g., VEGFR, Raf kinases)Development of selective, potent, and orally bioavailable multi-kinase inhibitors. researchgate.netfrontiersin.org
Diabetes α-GlucosidaseDesign of inhibitors to control post-prandial hyperglycemia. nih.gov
Infectious Diseases Bacterial and viral enzymesDiscovery of new antibacterial and antiviral agents to combat drug resistance.
Neurology CNS receptors/enzymesExploration of neuroprotective properties for treating neurodegenerative disorders. researchgate.net

Overview of Advanced Research Methodologies Employed in the Study of Complex Organic Compounds

The study of complex organic molecules like this compound relies on a sophisticated toolkit of advanced research methodologies that span synthesis, purification, and characterization.

Synthesis and Purification: Modern organic synthesis has moved towards more efficient and controlled reactions. For urea derivatives, this includes one-pot, multi-component reactions that can build complex molecules in a single step from simple precursors. rsc.org Purification of the final compounds and intermediates is typically achieved using chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) being the standard for obtaining high-purity samples.

Structural Elucidation: Determining the precise three-dimensional structure of a new compound is critical. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments are fundamental for mapping the carbon-hydrogen framework of a molecule.

Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation patterns, confirming the molecular formula.

Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as the characteristic carbonyl (C=O) stretch of the urea moiety.

X-ray Crystallography: When a suitable crystal can be grown, this technique provides unambiguous proof of structure and stereochemistry by mapping the atomic positions in the solid state.

Computational and In Silico Methods: In recent years, computational chemistry has become an indispensable tool.

Molecular Docking: Computer simulations are used to predict how a molecule might bind to the active site of a biological target, helping to rationalize its activity and guide the design of more potent derivatives. nih.gov

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) are used to calculate molecular properties, such as NMR chemical shifts. Comparing calculated and experimental values can provide a high degree of confidence in a proposed structure, especially for complex molecules with multiple possible isomers.

These advanced methodologies, used in concert, provide a comprehensive understanding of the synthesis, structure, and potential function of novel and complex organic compounds.

Table 4: Advanced Methodologies in Complex Organic Compound Research
MethodologyApplicationInformation Obtained
High-Performance Liquid Chromatography (HPLC) PurificationSeparation of compounds to achieve high purity.
Nuclear Magnetic Resonance (NMR) Structural ElucidationConnectivity of atoms (¹H, ¹³C), spatial relationships (2D NMR).
Mass Spectrometry (MS) Structural ElucidationMolecular weight, elemental composition, fragmentation patterns.
X-ray Crystallography Structural ElucidationDefinitive 3D atomic arrangement in the solid state.
Molecular Docking Computational AnalysisPrediction of binding mode and affinity to a biological target. nih.gov
Density Functional Theory (DFT) Computational AnalysisCalculation of molecular properties (e.g., NMR spectra) to confirm structure.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-acetylphenyl)-3-(3,3-diphenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2/c1-18(27)21-13-8-14-22(17-21)26-24(28)25-16-15-23(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-14,17,23H,15-16H2,1H3,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUFIFNDRWSKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Modifications of 1 3 Acetylphenyl 3 3,3 Diphenylpropyl Urea

Retrosynthetic Analysis and Design for 1-(3-Acetylphenyl)-3-(3,3-diphenylpropyl)urea

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. For this compound, the primary disconnection is at the urea (B33335) linkage, which is a common and reliable bond-forming reaction.

The urea bond can be disconnected in two primary ways, leading to two main synthetic strategies. The most common and direct approach involves the reaction of an isocyanate with an amine. Therefore, the target molecule can be retrosynthetically cleaved into 3-acetylphenyl isocyanate and 3,3-diphenylpropan-1-amine. Alternatively, one could envision a pathway involving 3-aminobenzophenone (B1265706) and 3,3-diphenylpropyl isocyanate.

Key Disconnections and Precursors:

Disconnection 1 (C-N bond of the urea): This leads to two key precursors:

3-aminobenzophenone (an aromatic amine).

3,3-diphenylpropyl isocyanate (an aliphatic isocyanate).

Disconnection 2 (alternative C-N bond of the urea): This also yields two precursors:

3-acetylphenyl isocyanate (an aromatic isocyanate).

3,3-diphenylpropan-1-amine (an aliphatic amine).

Both pathways are viable; however, the selection of a particular route in a laboratory or industrial setting would depend on factors such as the commercial availability and cost of the starting materials, the efficiency of the synthetic steps, and the ease of purification.

Optimized Synthetic Routes for this compound

The synthesis of unsymmetrical ureas like this compound can be achieved through various methods, ranging from traditional organic reactions to more modern, sustainable approaches.

Classical Organic Synthetic Approaches for Urea Derivatives

The most traditional and widely used method for synthesizing unsymmetrical ureas is the reaction of an amine with an isocyanate. asianpubs.org This reaction is typically high-yielding and proceeds under mild conditions.

In the context of this compound, this would involve the reaction of 3-aminoacetophenone with 3,3-diphenylpropyl isocyanate. The isocyanate can be prepared from the corresponding 3,3-diphenylpropan-1-amine by treatment with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) or diphosgene. asianpubs.org Due to the hazardous nature of phosgene, safer alternatives are often preferred. asianpubs.org

Another classical approach is the Curtius rearrangement, which can be used to generate the isocyanate intermediate from a carboxylic acid derivative. researchgate.net For instance, 3-acetylbenzoic acid could be converted to its corresponding acyl azide (B81097), which upon heating, rearranges to form 3-acetylphenyl isocyanate. This isocyanate can then be reacted with 3,3-diphenylpropan-1-amine to yield the final product.

Method Precursors Key Reagents Advantages Disadvantages
Amine + Isocyanate3-aminoacetophenone and 3,3-diphenylpropyl isocyanatePhosgene or equivalents (e.g., triphosgene)High yield, mild conditionsUse of toxic reagents
Curtius Rearrangement3-acetylbenzoic acid and 3,3-diphenylpropan-1-amineDiphenylphosphoryl azide (DPPA) or sodium azide followed by heatingAvoids direct use of phosgeneCan involve hazardous intermediates (acyl azides)

Green Chemistry Principles and Sustainable Synthesis Methodologies

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For urea synthesis, this includes avoiding toxic reagents and solvents, and utilizing more sustainable starting materials.

One green approach involves the direct carbonylation of amines using carbon dioxide (CO2) as a C1 source. asianpubs.org While still under development for broad applicability, this method offers a much safer and more sustainable alternative to phosgene-based routes. The synthesis of this compound via this method would involve the reaction of 3-aminoacetophenone and 3,3-diphenylpropan-1-amine with CO2 under specific catalytic conditions.

Solvent choice is another key aspect of green chemistry. Performing reactions in water or solvent-free conditions can significantly reduce the environmental impact. rsc.org The synthesis of N-substituted ureas has been demonstrated in water by reacting amines with potassium isocyanate. rsc.org

Solid-Phase Synthesis and Combinatorial Chemistry Approaches

Solid-phase synthesis offers a powerful platform for the rapid generation of libraries of related compounds for screening purposes. In this approach, one of the reactants is attached to a solid support (resin), and the subsequent reactions are carried out in a stepwise manner. After the final step, the desired product is cleaved from the resin.

For the synthesis of a library of analogs of this compound, one could immobilize 3-aminoacetophenone on a suitable resin. This resin-bound amine could then be reacted with a variety of isocyanates, including 3,3-diphenylpropyl isocyanate, to generate a library of urea derivatives. This high-throughput approach is particularly valuable in the early stages of drug discovery.

Combinatorial chemistry leverages these solid-phase or solution-phase techniques to create large, diverse libraries of molecules. By systematically varying the building blocks (in this case, different amines and isocyanates), a vast chemical space can be explored efficiently to identify compounds with desired properties.

Derivatization and Analog Generation of this compound

The generation of analogs through derivatization is a cornerstone of medicinal chemistry, aimed at optimizing the biological activity, pharmacokinetic properties, and safety profile of a lead compound.

Structural Modification at the 3-Acetylphenyl Moiety

The 3-acetylphenyl group of this compound offers several handles for chemical modification. The acetyl group, in particular, is a versatile functional group that can undergo a wide range of chemical transformations.

Modifications of the Acetyl Group:

Reduction: The ketone of the acetyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4). This introduces a hydroxyl group, which can act as a hydrogen bond donor and potentially alter the compound's interaction with biological targets.

Oxidation: While less common for this specific moiety in a drug-like molecule, the acetyl group could be oxidized under specific conditions, though this might lead to degradation.

Conversion to other functional groups: The acetyl group can be a precursor for various other functionalities. For example, it can be converted to an oxime by reaction with hydroxylamine, or to a hydrazone by reaction with hydrazine (B178648) derivatives. These modifications introduce new atoms and functional groups that can significantly impact the molecule's properties.

Alpha-functionalization: The methyl group of the acetyl moiety can be functionalized at the alpha-position. For instance, it can be halogenated or hydroxylated, providing further points for diversification.

Alkylation/Arylation: The methyl group can potentially be deprotonated and reacted with electrophiles to introduce alkyl or aryl substituents.

These modifications can lead to the generation of a diverse library of analogs, which can then be screened to identify compounds with improved properties.

Modification Type Reagent(s) Resulting Functional Group Potential Impact
ReductionSodium borohydride (NaBH4)Secondary alcoholIncreased polarity, hydrogen bonding capability
Oxime formationHydroxylamine (NH2OH)OximeAltered geometry and electronic properties
Hydrazone formationHydrazine (N2H4) or derivativesHydrazoneIntroduction of further substitution points
Alpha-halogenationN-Bromosuccinimide (NBS)Alpha-halo ketonePrecursor for further nucleophilic substitution

Structural Modification at the 3,3-Diphenylpropyl Moiety

Strategic modifications to the 3,3-diphenylpropyl group can be envisioned through the synthesis of functionalized 3,3-diphenylpropylamine (B135516) precursors. The synthesis of various diphenylpropylamines has been a subject of interest, particularly in the context of medicinal chemistry. These synthetic routes often provide access to a range of analogs that can then be incorporated into the final urea structure.

One common approach to modifying the diphenylpropyl moiety involves introducing substituents on the phenyl rings. This can be achieved by starting with appropriately substituted benzophenones or related precursors. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the rings, which may impact cation-π or other non-covalent interactions.

Another strategy involves the modification of the propyl chain. For example, the introduction of fluorine atoms can alter the metabolic stability and conformational preferences of the molecule. Bioisosteric replacement of carbon with silicon has also been explored in drug design to modulate physicochemical and pharmacokinetic properties. While not directly reported for this specific molecule, such strategies are part of the medicinal chemist's toolkit for lead optimization.

A study on 1-phenyl-3-(1-phenylethyl)urea derivatives, which share a similar phenyl-alkyl substructure, demonstrated that modifications to the phenylethyl group significantly impacted their biological activity. Analogs were synthesized by replacing the phenylethylamino group with biphenylmethylamino, naphthylmethylamino, and other substituted amines. This highlights the importance of exploring different aromatic systems and stereochemistries at this position to probe the structure-activity relationship.

The following table outlines potential modifications to the 3,3-diphenylpropyl moiety and the rationale behind them:

Modification SiteType of ModificationRationale
Phenyl RingsIntroduction of substituents (e.g., halogens, alkyl, alkoxy groups)To modulate electronic properties, lipophilicity, and metabolic stability.
Propyl ChainIntroduction of fluorine atomsTo enhance metabolic stability and alter conformational preferences.
Propyl ChainBioisosteric replacement (e.g., replacing a CH2 with O or S)To alter the geometry and polarity of the linker.
Phenyl RingsReplacement with other aromatic systems (e.g., naphthyl, pyridyl)To explore different binding interactions and expand the chemical space.
Diphenylmethyl CarbonIntroduction of a hydroxyl group or other polar functional groupsTo introduce hydrogen bonding capabilities and potentially alter solubility.

These modifications would typically be introduced at the stage of synthesizing the 3,3-diphenylpropylamine intermediate, which is then reacted with 3-acetylphenyl isocyanate to form the final urea derivative.

Modifications at the Urea Linkage and Isosteric Replacements

The urea linkage is a critical pharmacophoric element, often involved in hydrogen bonding interactions with biological targets. However, the urea moiety can sometimes confer unfavorable physicochemical properties, such as poor solubility or metabolic instability. Therefore, its modification or replacement with isosteres is a common strategy in drug design.

Thiourea (B124793) and Guanidine (B92328) Analogs:

A direct modification of the urea is the replacement of the carbonyl oxygen with a sulfur atom to form a thiourea. Thioureas are known to have different hydrogen bonding capabilities and lipophilicity compared to their urea counterparts. The synthesis of thiourea derivatives is generally achieved by reacting the corresponding amine with an isothiocyanate.

Guanidine is another isostere of urea where the carbonyl group is replaced by a protonated imine. Guanidines are typically basic and can form strong salt bridges with acidic residues in a target protein. The synthesis of guanidine analogs can be more complex but offers a significant change in the electronic and acid-base properties of the linker.

Other Isosteric Replacements:

Beyond thioureas and guanidines, a variety of other functional groups have been investigated as urea isosteres to improve drug-like properties. nih.gov These replacements aim to mimic the hydrogen bonding pattern of the urea while offering advantages in terms of stability, solubility, or synthetic accessibility.

Some notable examples of urea isosteres include:

Squaramides: These four-membered rings can act as effective hydrogen bond donors and acceptors. nih.gov

2-Aminopyrimidin-4(1H)-one: This heterocyclic system has been successfully used as a urea bioisostere, demonstrating improved permeability and stability in some cases. nih.gov

Hydroxy-substituted heterocycles: Various five- and six-membered heterocyclic rings bearing hydroxyl groups can mimic the hydrogen-bonding pattern of the urea moiety.

The following table summarizes some key isosteric replacements for the urea linkage:

Original MoietyIsosteric ReplacementKey Features of Replacement
Urea (-NH-CO-NH-)Thiourea (-NH-CS-NH-)Altered H-bonding, increased lipophilicity.
Urea (-NH-CO-NH-)Guanidine (-NH-C(=NH)-NH-)Basic, can form salt bridges.
Urea (-NH-CO-NH-)SquaramideRigidified structure, strong H-bond donor/acceptor.
Urea (-NH-CO-NH-)2-Aminopyrimidin-4(1H)-oneHeterocyclic core, potential for improved properties.

The choice of a particular isostere depends on the specific goals of the modification, such as improving potency, selectivity, or pharmacokinetic properties.

Purification and Isolation Techniques for this compound and its Analogs

The purification and isolation of this compound and its analogs are crucial steps to ensure the chemical integrity and purity of the compounds for subsequent studies. Given the lipophilic nature of the 3,3-diphenylpropyl moiety, specific techniques are often required to achieve high purity.

Crystallization:

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For diaryl ureas, which are often crystalline solids, a variety of solvent systems can be employed. Common solvent mixtures for the recrystallization of similar compounds include heptane/ethyl acetate (B1210297), methanol/water, and acetone/water. The selection of an appropriate solvent or solvent system is often determined empirically.

Chromatography:

For analogs that are difficult to crystallize or when impurities have similar solubility profiles, chromatographic techniques are indispensable.

Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for the purification of organic compounds. A solvent system of appropriate polarity is chosen to allow for the separation of the desired compound from impurities. Given the lipophilic nature of the target compound, a non-polar to moderately polar solvent system, such as a mixture of hexanes and ethyl acetate, is likely to be effective.

Hydrophobic Interaction Chromatography (HIC): For particularly lipophilic compounds, HIC can be a powerful purification tool. This technique separates molecules based on their hydrophobicity. While more commonly used for biomolecules, it can be adapted for the purification of small organic molecules, especially when dealing with a complex mixture of analogs with varying degrees of lipophilicity. The use of urea as a chaotropic agent in the mobile phase can modulate the hydrophobic interactions and improve separation.

General Isolation Procedure:

Following a synthesis reaction, the typical work-up procedure involves quenching the reaction, followed by extraction of the product into an organic solvent. The organic layer is then washed with water or brine to remove water-soluble impurities. After drying the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate), the solvent is removed under reduced pressure to yield the crude product. This crude material is then subjected to one or more of the purification techniques described above. The purity of the final compound is typically assessed by techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 1 3 Acetylphenyl 3 3,3 Diphenylpropyl Urea Analogs

Design Principles for Comprehensive SAR/SPR Studies of Urea (B33335) Derivatives

The design of SAR/SPR studies for urea derivatives is centered on the compound's modular nature, which allows for systematic structural modifications. The urea functionality is a versatile scaffold in drug design due to its capacity to form multiple stable hydrogen bonds with biological targets, acting as both a hydrogen bond donor and acceptor. nih.govresearchgate.net This dual nature is fundamental to its role in molecular recognition and biological activity. nih.gov

Comprehensive studies typically involve a few key principles:

Systematic Modification: Analogs are synthesized by systematically altering the substituents on both nitrogen atoms of the urea core. nih.gov For 1-(3-Acetylphenyl)-3-(3,3-diphenylpropyl)urea, this involves modifying the 3-acetylphenyl ring and the 3,3-diphenylpropyl group.

Parallel Synthesis: The facile chemistry of urea synthesis, often involving the reaction of an amine with an isocyanate, allows for the rapid generation of a diverse library of analogs. nih.gov This high-throughput approach enables a broad exploration of the chemical space around the lead compound.

Isosteric and Bioisosteric Replacements: Key functional groups are replaced with other groups that have similar steric or electronic properties to probe their specific contributions to activity and properties. For instance, the acetyl group could be replaced with other electron-withdrawing groups, or the urea core itself could be swapped for a thiourea (B124793) or guanidinium (B1211019) group.

Physicochemical Property Modulation: Modifications are designed not only to enhance target interaction but also to fine-tune drug-like properties (SPR). This includes improving aqueous solubility, metabolic stability, and cell permeability, which are often challenges for urea-containing compounds. nih.gov For example, disrupting molecular planarity by adding specific substituents can enhance solubility by reducing crystal packing energy. nih.gov

Impact of Substituent Effects on Molecular Interactions and Recognition

Substituents on the aromatic rings and alkyl chains of this compound analogs profoundly influence their interactions with biological targets. The urea moiety itself is a primary site for molecular recognition, primarily through hydrogen bonding. nih.govmdpi.com

The key interactions influenced by substituents include:

Hydrogen Bonding: The two N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. nih.gov The acetyl group on the phenyl ring provides an additional hydrogen bond acceptor site. The strength and geometry of these bonds can be modulated by the electronic effects of other substituents on the ring.

Hydrophobic and van der Waals Interactions: The 3,3-diphenylpropyl moiety provides a large, flexible hydrophobic region that can engage in significant van der Waals and hydrophobic interactions with nonpolar pockets in a target protein. columbia.edu The size and shape of this group are critical for activity. SAR studies have shown that for some targets, a bulky aliphatic or lipophilic group on one side of the urea is preferred. nih.gov

Aromatic Interactions: The two phenyl groups of the diphenylpropyl moiety and the acetylphenyl ring can participate in π-π stacking or NH-π interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan at the binding site. nih.govnih.gov The electronic nature of these rings, dictated by their substituents, can tune the strength of these interactions.

The following table outlines the potential impact of hypothetical substituents on the 3-acetylphenyl ring.

Substituent at RElectronic EffectPotential Impact on Molecular Interactions
-H (Parent)NeutralBaseline for comparison.
-Cl, -CF₃Electron-WithdrawingMay enhance hydrogen bond acidity of nearby N-H; could participate in halogen bonding.
-CH₃, -OCH₃Electron-DonatingMay increase electron density on the urea carbonyl, potentially strengthening its H-bond acceptor capability.
-OH, -NH₂H-bond Donor/AcceptorCan form additional hydrogen bonds with the target, potentially increasing affinity.

Conformational Analysis and its Influence on Molecular Function

The biological function of urea derivatives is intrinsically linked to their three-dimensional structure and conformational flexibility. The urea functional group exhibits a degree of conformational restriction due to the delocalization of nitrogen lone pairs into the carbonyl group, resulting in a partially planar structure. nih.gov

For N,N'-disubstituted ureas, several conformations are possible due to rotation around the C-N bonds. nih.gov

trans-trans Conformation: This is often the most stable and commonly observed conformation for N,N'-diaryl ureas in both solid state and solution. nih.govresearchgate.net

cis-trans or trans-cis Conformation: These conformations are generally higher in energy but can be stabilized by intramolecular hydrogen bonding, for example, between a urea N-H and a nearby acceptor group within the molecule. researchgate.net

cis-cis Conformation: This is typically the least stable conformation, but its population can be increased by specific substitution patterns, such as N-methylation. nih.gov

The specific conformation adopted by an analog of this compound is critical for its ability to fit into the binding site of its biological target. acs.org The bulky and flexible 3,3-diphenylpropyl group will significantly influence the molecule's accessible conformations, creating a unique conformational landscape that a successful ligand must navigate to bind effectively. Solvents and the local environment of the binding pocket can also play a crucial role in stabilizing a particular active conformation. acs.org

ConformationDescriptionFactors Favoring This Conformation
trans-transSubstituents on opposite sides of the C=O bond and N-C bonds.Generally the most stable, sterically favored conformation. nih.gov
cis-transOne substituent is on the same side as the C=O bond.Can be stabilized by intramolecular hydrogen bonds. researchgate.net
cis-cisBoth substituents are on the same side as the C=O bond.Generally unstable, but can be favored by N-alkylation. nih.gov

Stereochemical Considerations in this compound Analogs

While the parent compound this compound is achiral, the introduction of stereocenters into its analogs is a critical consideration in drug design. Chirality can be introduced by modifying the propyl chain, for example, by adding a substituent at the C1 or C2 position.

Stereochemistry is fundamentally important for several reasons:

Differential Biological Activity: Biological systems, such as enzymes and receptors, are chiral. Consequently, they often interact differently with the enantiomers of a chiral drug. patsnap.comnih.gov One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to undesirable side effects. patsnap.com

Pharmacokinetic Differences: The two enantiomers of a chiral drug can have different absorption, distribution, metabolism, and excretion (ADME) profiles. patsnap.comnih.gov Metabolic enzymes are often stereospecific and may process one enantiomer more rapidly than the other, leading to different plasma concentrations and duration of action. patsnap.com

Improved Therapeutic Index: By developing a single-enantiomer drug, it is possible to create a therapeutic agent with a more selective pharmacological profile and an improved therapeutic index compared to a racemic mixture. nih.gov

Therefore, when designing chiral analogs of this compound, it is essential to synthesize and test each enantiomer separately to fully characterize the SAR and identify the optimal stereochemistry for biological activity.

Pharmacophore Modeling and Ligand-Based Design Strategies

In the absence of a known 3D structure for the biological target, ligand-based design strategies are invaluable. Pharmacophore modeling is a powerful computational technique that identifies the essential three-dimensional arrangement of molecular features necessary for a molecule to exert its biological activity. mdpi.comslideshare.net

A pharmacophore model for this series of urea derivatives would be derived from the structures of known active analogs. nih.gov The key features would likely consist of:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the urea and the oxygen of the 3-acetyl group.

Hydrogen Bond Donors (HBD): The two N-H protons of the urea linkage.

Hydrophobic/Aromatic Features (HY/Aro): The phenyl ring of the acetylphenyl group and the two phenyl rings of the diphenylpropyl moiety.

This 3D arrangement of features serves as a template or query. researchgate.net This query can then be used to screen large virtual databases of chemical compounds to identify novel, structurally diverse molecules that possess the same critical features and are therefore predicted to have similar biological activity. nih.gov This approach accelerates the discovery of new lead compounds.

Pharmacophoric FeatureCorresponding Structural Moiety
Hydrogen Bond Acceptor (HBA)Urea Carbonyl (C=O), Acetyl Carbonyl (C=O)
Hydrogen Bond Donor (HBD)Urea Amine Protons (N-H)
Aromatic Feature (Aro)3-Acetylphenyl Ring, Phenyl Rings of Diphenylpropyl
Hydrophobic Feature (HY)Diphenylpropyl Moiety

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Approaches

QSAR and QSPR are computational modeling methods used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities (QSAR) or physicochemical properties (QSPR). nih.govnih.gov

For a series of this compound analogs, a QSAR model would be developed by:

Generating Descriptors: Calculating a variety of numerical descriptors for each analog that quantify different aspects of its molecular structure.

Model Building: Using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Partial Least Squares (PLS), to build an equation that correlates the descriptors with the observed biological activity (e.g., IC₅₀). nih.govresearchgate.net

Validation: Rigorously validating the model to ensure its statistical significance and predictive power. nih.gov

The resulting QSAR model can be highly informative, indicating which properties (e.g., size, aromaticity, polarizability) are most important for the inhibition activity of these compounds. nih.govnih.gov Furthermore, the model can be used to predict the activity of novel, yet-to-be-synthesized analogs, thereby prioritizing synthetic efforts and guiding the design of more potent and effective compounds.

Descriptor ClassExample DescriptorInformation Provided
Electronic Hammett Constant (σ)Quantifies the electron-donating or -withdrawing nature of a substituent on an aromatic ring.
Steric Molar Refractivity (MR)Relates to the volume and polarizability of a substituent.
Hydrophobic Partition Coefficient (logP)Measures the lipophilicity of the molecule.
Topological Wiener IndexDescribes molecular branching and size.
Quantum Chemical HOMO/LUMO EnergiesRelates to the molecule's electronic reactivity and ability to participate in charge-transfer interactions.

Mechanistic Investigations of 1 3 Acetylphenyl 3 3,3 Diphenylpropyl Urea and Its Interactions

Elucidation of Molecular Recognition Events and Binding Modes

Molecular recognition between diaryl ureas and their protein targets is a multifaceted process mediated by a suite of non-covalent interactions. mdpi.com The central urea (B33335) moiety (-(\text{NH})-(\text{C=O})-(\text{NH})-) is a critical anchor, functioning as both a hydrogen bond donor and acceptor. mdpi.comnih.gov This dual capacity allows it to form precise, directional hydrogen bonds with amino acid residues in a protein's binding pocket, a fundamental aspect of its binding mode. nih.gov

For 1-(3-acetylphenyl)-3-(3,3-diphenylpropyl)urea, the two NH groups of the urea linker are expected to act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This pattern is crucial for anchoring the molecule within the active site of a target protein. nih.gov The flanking aryl groups—the 3-acetylphenyl and the 3,3-diphenylpropyl moieties—play a pivotal role in defining binding affinity and specificity. These aromatic and lipophilic groups typically engage with hydrophobic pockets in the target protein. nih.gov The molecular recognition is further stabilized by a network of non-bonded π interactions, such as CH-π and π-π stacking, which are synergistic with the primary hydrogen bonds. nih.govmdpi.com The specific conformation adopted by the molecule upon binding is influenced by the steric and electronic properties of these side groups, allowing for energetically favorable and diverse binding modes. nih.gov

Receptor/Target Binding Studies

In vitro assays are essential for quantifying the binding affinity and inhibitory potential of a compound against a specific biological target. For the phenylurea class of molecules, these assays typically involve measuring the concentration of the compound required to inhibit a specific biological process by 50% (IC50). While specific IC50 values for this compound are not documented, data from related phenylurea derivatives illustrate the potent and varied activities of this chemical class against numerous targets.

For instance, various phenylurea derivatives have been evaluated for their inhibitory activity against enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and kinases such as EGFR and VEGFR-2, as well as their antiproliferative effects on human tumor cell lines. nih.govnih.govresearchgate.net These assays demonstrate that modifications to the aryl substituents can dramatically influence potency and selectivity. nih.gov

Representative Phenylurea DerivativeTarget/Cell LineMeasured Activity (IC50)
Phenylurea analog i12 IDO1 Enzyme0.1-0.6 µM nih.gov
Phenylurea analog 16j CEM (Leukemia) Cell Line0.38 µM nih.gov
Phenylurea analog 16j MCF-7 (Breast Cancer) Cell Line4.07 µM nih.gov
Quinazoline-urea analog 10b EGFR Kinase0.02 µM researchgate.net
Quinazoline-urea analog 10q VEGFR-2 Kinase0.08 µM researchgate.net
This table presents data for related phenylurea compounds to illustrate the range of activities and targets investigated for this class of molecules. The data does not represent the specific compound this compound.

In a hypothetical docking scenario involving this compound, the molecule would be positioned within the protein's active site to maximize favorable interactions. The urea NH groups would likely form hydrogen bonds with the side chains of acidic residues like glutamate (B1630785) (Glu) or aspartate (Asp), or with the protein's backbone carbonyl groups. nih.govnih.gov The 3-acetylphenyl group could serve as an additional hydrogen bond acceptor via its acetyl-carbonyl oxygen. The voluminous 3,3-diphenylpropyl group would be oriented towards a hydrophobic pocket, stabilized by van der Waals forces and π-interactions with aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp). nih.gov

Interacting Moiety of Urea ScaffoldCommon Interacting Protein ResiduesType of Interaction
Urea NH GroupsGlu, Asp, Asn, Gln (Side Chain)Hydrogen Bond nih.govnih.gov
Urea C=O GroupBackbone Amide NHHydrogen Bond nih.gov
Aryl RingsPhe, Tyr, Trpπ-π Stacking nih.gov
Aryl Rings / Alkyl groupsAla, Val, Leu, IleHydrophobic / CH-π mdpi.com
This table summarizes common interactions observed in docking studies of diaryl urea derivatives with various protein targets.

Modulation of Specific Molecular Pathways

Phenylurea and diaryl urea derivatives are known to modulate a variety of molecular pathways, often through the inhibition of key enzymes like protein kinases. nih.govnih.gov The specific pathway affected is determined by the compound's selectivity for its protein target.

Research on related compounds demonstrates a broad therapeutic reach:

Inflammatory Pathways : Some urea derivatives act as inhibitors of p38 mitogen-activated protein kinase (p38 MAPK), a critical enzyme in inflammatory signaling. nih.gov Inhibition of p38 MAPK can lead to a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov

Cancer and Angiogenesis : Many diaryl urea compounds, such as Sorafenib, are multi-kinase inhibitors that target pathways involved in tumor growth and angiogenesis, including those mediated by VEGFR and other receptor tyrosine kinases. mdpi.comresearchgate.net

Immunoregulatory Pathways : Phenylurea derivatives have been designed as inhibitors of indoleamine 2,3-dioxygenase (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism that plays a role in immune suppression. nih.gov

Metabolic Pathways : Certain diphenyl urea derivatives have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism, indicating potential applications in managing type II diabetes. nih.gov

Given its structure, this compound could potentially modulate similar pathways, although its specific targets and effects would require empirical validation.

Cellular Uptake and Intracellular Distribution Studies (at a mechanistic level)

The cellular uptake of small molecules like this compound is largely governed by their physicochemical properties, particularly lipophilicity. The presence of multiple phenyl groups suggests that the compound is significantly lipophilic, which would favor passive diffusion across the cell membrane's lipid bilayer. researchgate.net

While passive diffusion is a likely mechanism, other pathways cannot be ruled out. Some small molecules are substrates for membrane transport proteins. For example, specific urea-based compounds designed to target prostate-specific membrane antigen (PSMA) utilize receptor-mediated endocytosis for cellular entry. acs.org Additionally, a family of urea transporter (UT) proteins facilitates the movement of urea across membranes, although their role in transporting complex urea derivatives is not well-established. nih.govnih.gov

Once inside the cell, the compound's distribution would be influenced by its affinity for various subcellular compartments and macromolecules. Due to its hydrophobic nature, it might associate with lipid membranes or bind to intracellular proteins within the cytoplasm or nucleus, depending on the location of its specific molecular targets.

Investigation of Non-Covalent Interactions (e.g., hydrogen bonding, pi-stacking)

Non-covalent interactions are the cornerstone of the molecular recognition between diaryl ureas and their protein targets. mdpi.comnih.govrsc.org A systematic analysis of numerous diaryl urea-protein complexes has revealed a hierarchy of interactions that collectively contribute to high binding affinity and specificity. nih.govmdpi.com

Hydrogen Bonding : As previously mentioned, the urea linker is the primary site for hydrogen bonding. The two NH protons act as donors, while the carbonyl oxygen acts as an acceptor, often forming multiple, highly directional bonds that anchor the ligand. mdpi.com

π-Interactions : The aromatic rings are crucial for engaging in various π-interactions. mdpi.com

CH-π interactions : These are the most dominant type of π-interaction, occurring between a C-H bond (from the ligand or protein) and an aromatic ring. mdpi.com

π-π Stacking : This interaction occurs between the aromatic rings of the ligand and aromatic residues (Phe, Tyr, Trp) in the protein's binding site. mdpi.com

In the case of this compound, the two phenyl rings of the diphenylpropyl group and the acetyl-substituted phenyl ring provide extensive surface area for these critical π- and hydrophobic interactions, which are thought to be as important as hydrogen bonding for achieving high affinity. mdpi.com

Type of Non-Covalent InteractionAverage Count per Diaryl Urea ComplexMoiety Primarily Involved
Total Non-Bonded Interactions ~35.9 Entire Ligand
CH-π~15.4Aryl Rings, Alkyl Groups
Hydrogen Bonding~1.6Urea Linker, Polar Substituents
π-π Stacking~1.0Aryl Rings
Cation-π~0.5Aryl Rings
Data derived from a large-scale analysis of 102 diaryl urea-protein complexes with aromatic R groups, highlighting the prevalence of various non-covalent interactions. mdpi.com

Enzyme Inhibition/Activation Mechanisms (general principles)

Detailed mechanistic studies specifically investigating the enzyme inhibition or activation pathways of this compound are not extensively available in the public domain. However, the broader class of urea derivatives has been the subject of numerous studies, providing a foundational understanding of their potential interactions with enzymes.

Compounds containing a urea scaffold are recognized for their therapeutic potential, often acting as inhibitors of various enzymes. nih.gov The urea moiety itself is crucial for binding to the active sites of enzymes, frequently forming hydrogen bonds with key amino acid residues. For instance, in the inhibition of α-glucosidase by certain 1,3-diphenylurea (B7728601) derivatives, the urea group has been observed to interact with catalytic residues like glutamic acid (Glu277) and aspartic acid (Asp352) within the enzyme's active site. nih.gov These interactions can stabilize the enzyme-inhibitor complex and are fundamental to the compound's inhibitory activity.

The general principle of enzyme inhibition by urea derivatives often involves competitive inhibition. In this mechanism, the inhibitor molecule, being structurally similar to the enzyme's natural substrate, binds to the active site, thereby preventing the substrate from binding and catalysis from occurring. nih.gov Kinetic analyses of potent urea-based inhibitors have demonstrated this competitive mode of action, where the inhibitor increases the Michaelis constant (Km) of the enzyme without affecting the maximum reaction velocity (Vmax). nih.gov

Furthermore, the substituents on the phenyl rings of diphenylurea derivatives play a significant role in modulating their inhibitory potency and specificity. These groups can engage in additional interactions, such as hydrophobic or hydrogen bonding, with residues in the enzyme's active site or surrounding pockets. nih.gov For example, the orientation of different substituted phenyl rings can influence how the urea core positions itself to interact with catalytic triads, as seen in studies of α-glucosidase inhibitors. nih.gov

While these principles are established for various urea-based compounds, dedicated research is required to elucidate the specific molecular interactions and the precise mechanism—be it inhibition or activation—of this compound with its biological targets. Such studies would involve enzymatic assays, kinetic analysis, and structural biology techniques to map the exact binding mode and conformational changes involved.

Computational and Theoretical Studies of 1 3 Acetylphenyl 3 3,3 Diphenylpropyl Urea

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule. For 1-(3-Acetylphenyl)-3-(3,3-diphenylpropyl)urea, methods like Density Functional Theory (DFT) could be employed to determine its optimized 3D geometry, electron density distribution, and molecular orbital energies (such as the HOMO and LUMO). This information is crucial for predicting the molecule's reactivity, stability, and spectroscopic properties.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular dynamics simulations model the movement of atoms and molecules over time, providing a view of the conformational landscape of this compound. By simulating the compound in different environments (e.g., in a vacuum or solvated in water), researchers could identify its most stable conformations, understand its flexibility, and analyze how it interacts with solvent molecules. Such simulations are vital for understanding how the molecule might behave in a biological system.

In Silico Screening and Virtual Library Design

In silico screening techniques could be used to assess this compound against various biological targets. This involves docking the molecule into the active sites of proteins to predict if it might act as an inhibitor or activator. Furthermore, this core structure could serve as a scaffold for designing a virtual library of related compounds, which could then be screened computationally to identify derivatives with potentially improved activity or properties.

Prediction of Molecular Interactions and Binding Affinities

Building on molecular docking, more advanced computational methods can be used to predict the binding affinity of this compound to a specific protein target. Techniques such as free energy perturbation (FEP) or molecular mechanics with generalized Born and surface area solvation (MM/GBSA) can provide quantitative estimates of binding energy. These predictions help prioritize compounds for experimental testing and can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the protein-ligand complex.

Theoretical Insights into Reaction Mechanisms for Synthesis

Computational chemistry can also be applied to study the synthesis of this compound. By calculating the energy profiles of potential reaction pathways, including transition states and intermediates, researchers can gain theoretical insights into the most favorable reaction mechanisms. This can help optimize reaction conditions and potentially improve synthetic yields.

Chemoinformatic Approaches to Data Analysis and Prediction

Chemoinformatics utilizes computational methods to analyze chemical data. For a class of compounds including this compound, Quantitative Structure-Activity Relationship (QSAR) models could be developed if sufficient experimental data were available. nih.govnih.govnih.gov These models correlate structural or physicochemical properties of molecules with their biological activity, enabling the prediction of activity for untested compounds.

Methodological Advancements in the Study of 1 3 Acetylphenyl 3 3,3 Diphenylpropyl Urea

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopy is the cornerstone for elucidating the molecular structure of newly synthesized compounds. A combination of techniques is employed to piece together the atomic connectivity, functional groups, and three-dimensional arrangement of 1-(3-acetylphenyl)-3-(3,3-diphenylpropyl)urea.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom in this compound can be mapped.

¹H NMR: This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For the target molecule, distinct signals would be expected for the aromatic protons on the acetylphenyl and diphenyl rings, the NH protons of the urea (B33335) linkage, the methine and methylene (B1212753) protons of the propyl chain, and the methyl protons of the acetyl group. Extensive NMR studies on related N,N'-diphenylureas have been crucial in understanding their conformational preferences in solution. nih.gov

¹³C NMR: This provides a spectrum with peaks corresponding to each unique carbon atom. The carbonyl carbons of the urea and acetyl groups would appear at the downfield end of the spectrum (typically 150-200 ppm), while the aromatic and aliphatic carbons would have characteristic chemical shifts.

2D NMR Techniques: Advanced methods like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish connectivity. For instance, COSY would confirm the coupling between adjacent protons in the propyl chain, while HMBC would reveal long-range correlations, such as between the urea carbonyl carbon and the protons on the adjacent phenyl ring and propyl chain, definitively piecing the molecular fragments together.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound Note: These are estimated ranges based on analogous structures. Actual values may vary.

Proton TypePredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (Ar-H)7.0 - 8.0Multiplet
Urea (N-H)6.0 - 9.0Broad Singlet / Triplet
Diphenyl Methine (CH)4.0 - 4.5Triplet
Propyl Methylene (N-CH₂)3.2 - 3.6Quartet
Propyl Methylene (CH-CH₂)2.2 - 2.6Quartet
Acetyl Methyl (CH₃)2.5 - 2.7Singlet

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and aiding in its structural elucidation. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular formula by providing a highly accurate mass measurement.

The fragmentation pattern observed in the mass spectrum offers valuable structural clues. In techniques like Electron Ionization (EI-MS), the molecule would be expected to fragment at its weakest bonds. Common fragmentation pathways for urea derivatives include cleavage of the C-N bonds flanking the carbonyl group. For the target compound, characteristic fragments would likely correspond to the loss of the acetylphenyl or the diphenylpropyl moieties. Analysis of diphenyl urea derivatives by positive ESI-MS often involves detecting the protonated molecular ion [M+H]⁺. nih.gov Differentiating isomers of urea derivatives can be challenging due to their isobaric nature, but advanced techniques like cyclic ion mobility-mass spectrometry can provide orthogonal separation. acs.org

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. researchgate.net For this compound, these methods would confirm the presence of key structural features.

Urea Moiety: The urea group gives rise to very strong and characteristic absorptions. The C=O stretching vibration (Amide I band) is typically observed as a strong band around 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band), coupled with C-N stretching, appears in the 1520-1570 cm⁻¹ region. The N-H stretching vibrations are seen as one or two bands in the 3200-3400 cm⁻¹ range. researchgate.netorientjchem.org

Acetyl Group: A sharp, strong C=O stretching band for the ketone would be expected around 1685 cm⁻¹.

Aromatic Rings: C-H stretching vibrations for the phenyl groups appear above 3000 cm⁻¹, while C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

Analysis of the IR and Raman spectra of 1,3-diphenylurea (B7728601) has suggested the presence of different conformers at room temperature, highlighting the sensitivity of these techniques to molecular structure and environment. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for Key Functional Groups

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Intensity
N-H (Urea)Stretch3200 - 3400Medium-Strong
C-H (Aromatic)Stretch3000 - 3100Medium
C=O (Ketone)Stretch~1685Strong
C=O (Urea, Amide I)Stretch1630 - 1680Strong
N-H (Urea, Amide II)Bend1520 - 1570Strong
C=C (Aromatic)Stretch1450 - 1600Medium-Variable

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. acs.org If a suitable single crystal of this compound could be grown, this technique would provide precise atomic coordinates, allowing for the unambiguous determination of bond lengths, bond angles, and torsional angles.

Crucially, X-ray crystallography reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions. For urea derivatives, hydrogen bonding is a dominant interaction, with the N-H groups acting as donors and the carbonyl oxygen acting as an acceptor. nih.gov These interactions often lead to the formation of well-defined supramolecular structures, such as chains or sheets, which dictate the physical properties of the solid. rsc.org X-ray studies on related diaryl ureas have been instrumental in confirming the trans,trans conformation of the urea moiety in the solid state. nih.gov

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for the separation and purification of synthesized compounds and for assessing their purity. deakin.edu.au For a compound like this compound, High-Performance Liquid Chromatography (HPLC) would be the primary method. researchgate.net

Reversed-Phase HPLC (RP-HPLC): This is the most common mode, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., acetonitrile/water or methanol/water). The compound's retention time would be used to monitor reaction progress and assess the purity of the final product. A purity assessment would typically involve using a detector like a UV-Vis spectrophotometer, set to a wavelength where the aromatic rings absorb.

Hydrophilic Interaction Chromatography (HILIC): For polar compounds that show poor retention in reversed-phase, HILIC is an alternative. It uses a polar stationary phase and a largely organic mobile phase. chromforum.org

LC-MS: Coupling HPLC with mass spectrometry provides a powerful analytical tool, allowing for the separation of a mixture followed by the mass determination of each component. This is particularly useful for identifying impurities and reaction byproducts. nih.govresearchgate.net

Column Chromatography: For preparative scale purification after synthesis, flash column chromatography using silica (B1680970) gel as the stationary phase and an appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) mixtures) would be employed to isolate the target compound from starting materials and byproducts.

Advanced Applications and Translational Research Contexts for 1 3 Acetylphenyl 3 3,3 Diphenylpropyl Urea

Utility as a Molecular Probe in Chemical Biology

Molecular probes are essential tools in chemical biology for investigating biological systems, identifying protein targets, and elucidating cellular pathways. The structure of 1-(3-acetylphenyl)-3-(3,3-diphenylpropyl)urea incorporates features that are advantageous for its use as a molecular probe.

The acetylphenyl group can serve as a reactive handle for "click chemistry" or other bioconjugation reactions, allowing for the attachment of reporter tags such as fluorophores, biotin, or affinity labels. This would enable researchers to visualize the compound's localization within cells, or to isolate and identify its binding partners. Furthermore, the diaryl urea (B33335) scaffold is a known pharmacophore in many biologically active molecules, suggesting it could be tailored to interact with specific classes of proteins. nih.govresearchgate.net

Potential as a Scaffold for Rational Drug Design

The urea moiety is a privileged structure in drug discovery, central to the mechanism of action for numerous approved therapeutic agents. nih.govnih.gov Its ability to act as both a hydrogen bond donor (via the N-H groups) and acceptor (via the carbonyl oxygen) allows it to form strong and specific interactions with protein targets. nih.govmdpi.com

Diaryl ureas, in particular, are prominent in the design of kinase inhibitors for cancer therapy. nih.govresearchgate.netresearchgate.net They can effectively target the hinge region of kinases and interact with key residues, such as a conserved glutamic acid in the DFG motif. nih.govresearchgate.net The diphenylpropyl group of this compound could function to occupy hydrophobic pockets within a target protein's binding site, enhancing both potency and selectivity. mdpi.comnih.gov Rational design strategies could involve modifying the substitution patterns on the phenyl rings to optimize interactions and pharmacokinetic properties. researchgate.net

Table 1: Examples of Diaryl Urea Scaffolds in Drug Design

Compound ClassTherapeutic Target(s)Key Structural FeaturePotential Application
Sorafenib AnalogsRAF, VEGFR, PDGFRDiaryl UreaAnticancer nih.govresearchgate.net
Phenyl-urea DerivativesPenicillin-Binding Protein 4 (PBP4)Phenyl UreaAntibacterial nih.gov
Acyl Urea AnalogsSigma-1 Receptor (σ1R)Acyl UreaNeurodegenerative Diseases nih.gov
Diaryl Urea HybridsVEGFR-2Diaryl UreaAnticancer researchgate.net

Application in Supramolecular Chemistry and Materials Science

The strong, directional hydrogen-bonding capability of the urea group is not only crucial for drug-receptor interactions but also makes it an excellent building block for constructing well-ordered supramolecular assemblies. nih.gov Urea derivatives can self-assemble into tapes, helices, and other complex architectures through networks of N-H···O hydrogen bonds.

The this compound molecule, with its distinct donor and acceptor sites, could potentially form one-dimensional chains or more complex networks. The bulky diphenylpropyl groups would influence the packing of these assemblies, potentially leading to materials with interesting properties, such as gels, liquid crystals, or porous solids. The acetyl group offers a site for post-assembly modification, allowing for the tuning of the material's properties. Such urea-based supramolecular polymers have applications in areas ranging from drug delivery to catalysis. acs.orgresearchgate.net

Role in Chemical Biology and Target Validation

A key challenge in drug discovery is identifying and validating new therapeutic targets. Compounds based on the this compound scaffold could be synthesized as part of a chemical library for screening against various biological targets. For instance, diaryl ureas have been shown to inhibit signaling pathways crucial for cancer progression, such as the Hedgehog and PI3K/Akt/mTOR pathways. nih.govresearchgate.net

By creating a focused library of derivatives and assessing their activity, researchers can perform structure-activity relationship (SAR) studies. nih.gov Potent and selective "hit" compounds from these screens can then be used to validate the role of a specific protein in a disease process. The acetyl group could be used to create an affinity-based probe to confirm target engagement within a cellular context, solidifying the validation of a potential new drug target.

Contributions to Fundamental Organic and Medicinal Chemistry Understanding

The synthesis and study of molecules like this compound contribute to the fundamental understanding of organic and medicinal chemistry. Developing efficient synthetic routes to unsymmetrical ureas is an ongoing area of research, with modern methods aiming to avoid hazardous reagents like phosgene (B1210022). nih.govreading.ac.ukmdpi.com Studying the conformational preferences and non-covalent interactions of such molecules provides deeper insight into molecular recognition. mdpi.comnih.gov

The diaryl urea scaffold is a versatile platform for exploring how subtle structural changes impact biological activity. researchgate.net By systematically modifying the aryl substituents and the propyl linker, chemists can build predictive models for how these changes affect binding affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. This knowledge is invaluable for the broader field of drug design and the development of new therapeutic agents. nih.govnih.gov

Emerging Research Directions and Future Perspectives for 1 3 Acetylphenyl 3 3,3 Diphenylpropyl Urea

Integration with Artificial Intelligence and Machine Learning in Compound Discovery

互动式数据表

AI/ML ApplicationPotential Impact on 1-(3-Acetylphenyl)-3-(3,3-diphenylpropyl)urea ResearchKey Technologies
De Novo Drug DesignGeneration of novel derivatives with optimized properties (e.g., target affinity, solubility).Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs)
Property PredictionAccurate prediction of physicochemical properties, biological activity, and potential targets.Graph Neural Networks (GNNs), Quantitative Structure-Activity Relationship (QSAR) models
Synthesis PlanningIdentification of novel and more efficient synthetic routes. chinesechemsoc.orgRetrosynthesis algorithms, Reaction prediction models
Autonomous ExperimentationRapid optimization of reaction conditions for synthesis and derivatization. newswise.comRobotic platforms (e.g., RoboChem), Bayesian Optimization

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The chemical industry is undergoing a paradigm shift towards greener and more sustainable practices. This is particularly relevant for the synthesis of urea (B33335) and its derivatives, which has traditionally relied on energy-intensive processes and hazardous reagents. ureaknowhow.comnih.gov The exploration of novel and sustainable synthetic pathways for complex molecules like this compound is a critical area of future research.

Conventional urea production is a multi-step process that consumes a significant amount of energy and contributes to greenhouse gas emissions. acs.org The industrial synthesis of urea derivatives often involves toxic reagents such as phosgene (B1210022). nih.gov Modern research is focused on developing "green urea" synthesis, which utilizes green ammonia (B1221849) and captured carbon dioxide, thereby reducing the carbon footprint of the process. ureaknowhow.comrsc.orgkapsom.com One-step electrochemical methods are being developed that can convert nitrogen gas and CO2 directly into urea at ambient temperature and pressure, offering a more sustainable alternative. acs.org Another innovative approach involves the electrocatalytic coupling of nitrate (B79036), a common water pollutant, with CO2 to produce urea under ambient conditions. springernature.com

While many of these green technologies are currently focused on large-scale agricultural urea production, the underlying principles can be adapted for the synthesis of complex pharmaceutical ureas. ureaknowhow.comspringernature.com The challenge lies in applying these methods to create unsymmetrical, highly substituted ureas like this compound with high selectivity and yield. Future research will likely focus on developing novel catalysts and reaction conditions that enable the direct and sustainable synthesis of such intricate molecules from readily available and non-toxic starting materials. nih.govacs.org

互动式数据表

Synthetic ApproachDescriptionAdvantages for Urea SynthesisRelevance to this compound
Traditional SynthesisReaction of amines with phosgene or isocyanates. nih.govWell-established and versatile.Current likely method; involves hazardous reagents.
Green Urea ProductionUtilizes green ammonia (from renewable H2) and captured CO2. rsc.orgkapsom.comReduces carbon emissions and reliance on fossil fuels. ureaknowhow.comProvides a sustainable source of the core urea functional group.
Direct Electrochemical SynthesisElectrocatalytic reaction of N2 and CO2 to form urea. acs.orgOperates at ambient temperature and pressure; bypasses Haber-Bosch process. acs.orgA potential future pathway for direct, sustainable synthesis, though selectivity for complex ureas is a challenge.
Nitrate-CO2 CouplingElectrocatalytic conversion of nitrate and CO2 into urea. springernature.comUtilizes a common pollutant (nitrate) as a nitrogen source. springernature.comAn innovative route that combines synthesis with environmental remediation.

Investigation of Multi-Targeting Approaches

The complexity of many diseases has highlighted the limitations of the "one molecule, one target" paradigm. As a result, there is growing interest in developing multi-target drugs that can modulate several biological pathways simultaneously. nih.govfrontiersin.org The aryl urea scaffold, a central feature of this compound, is recognized as a privileged structure for designing multi-target inhibitors, particularly in the field of oncology. nih.govmdpi.com

Research has shown that aryl urea derivatives can be designed to concurrently inhibit multiple targets, such as the vascular endothelial growth factor receptor-2 (VEGFR-2) and programmed death-ligand 1 (PD-L1). nih.gov This dual action can combat cancer through both anti-angiogenic and immunomodulatory mechanisms. nih.gov The urea moiety is crucial in these interactions, as it forms key hydrogen bonds with the target proteins. nih.gov The structural features of this compound—specifically the central urea group flanked by aromatic rings—make it an ideal candidate for exploration as a multi-target agent.

Future research could involve screening this compound against a panel of disease-relevant targets, such as various protein kinases and immune checkpoint proteins. frontiersin.orgresearchgate.net Computational docking studies could predict potential interactions, guiding the experimental validation. Furthermore, medicinal chemistry campaigns could focus on modifying the peripheral groups (the acetylphenyl and diphenylpropyl moieties) to fine-tune its activity against a desired set of targets, potentially leading to the development of a novel therapeutic with a unique, polypharmacological profile. nih.govmdpi.com

互动式数据表

Potential Target ClassTherapeutic AreaRationale for Urea DerivativesPotential Application for this compound
Protein Kinases (e.g., VEGFR)Oncology, Angiogenesis-related diseasesThe aryl urea scaffold is a well-established kinase hinge-binding motif. frontiersin.orgnih.govInvestigation as a potential inhibitor of kinases involved in tumor growth and blood vessel formation.
Immune Checkpoints (e.g., PD-L1)Immuno-oncologyAryl ureas have been validated as scaffolds for designing PD-L1 inhibitors. nih.govmdpi.comExploration of its ability to modulate the tumor microenvironment and enhance anti-tumor immunity.
Soluble Epoxide Hydrolase (sEH)Inflammation, Cardiovascular DiseaseUrea derivatives are a prominent class of sEH inhibitors. researchgate.netScreening for activity against sEH to explore potential anti-inflammatory or cardioprotective effects.
Other Enzymes (e.g., Proteases)Infectious Diseases, OncologyThe urea functional group can mimic peptide bonds and interact with enzyme active sites. researchgate.netBroad screening against various enzyme families to uncover novel biological activities.

Development of Advanced Delivery Systems (focusing on chemical and material aspects)

The effectiveness of a bioactive compound is often limited by its physicochemical properties, such as poor water solubility. Advanced drug delivery systems offer a solution by encapsulating the molecule in a carrier that enhances its stability, solubility, and bioavailability. For a hydrophobic compound like this compound, the development of such systems is a crucial research frontier.

One promising approach is the use of biodegradable nanoparticles. nih.gov Poly(lactic-co-glycolic acid) (PLGA), an FDA-approved polymer, can be used to encapsulate water-insoluble urea derivatives into nanoparticles. rsc.org These systems can protect the drug from degradation and provide sustained release. rsc.org Studies have shown that drug release from PLGA nanoparticles can be pH-dependent, with faster release in acidic environments, a feature that could be exploited for targeted delivery to specific tissues like tumors. nih.gov

Other innovative materials are also being explored. Amorphous calcium phosphate (B84403) nanoparticles have been used as carriers for urea, demonstrating a slow-release profile. nih.gov Another novel strategy involves using proteins, such as soy lipophilic protein, which can be disassembled by urea and then reassembled into nanoparticles that encapsulate hydrophobic molecules. mdpi.com This method leverages the inherent properties of the urea functional group itself to create the delivery vehicle. mdpi.com Future work on this compound could involve formulating it into various nanocarriers and studying the chemical and material properties that govern its encapsulation efficiency and release kinetics.

互动式数据表

Delivery SystemCore Material(s)Key Chemical/Material AspectPotential Benefit for this compound
PLGA NanoparticlesPoly(lactic-co-glycolic acid)Biodegradable polyester (B1180765) matrix; tunable degradation rate and drug release. rsc.orgImproves solubility of the hydrophobic compound and allows for sustained release. nih.gov
Protein-Based NanoparticlesSoy Lipophilic ProteinUrea-induced disassembly and reassembly of protein to encapsulate cargo. mdpi.comBiocompatible carrier system with potential for high loading capacity.
Amorphous Calcium Phosphate (ACP) NanoparticlesCalcium PhosphateInorganic, biocompatible matrix that allows for slow dissolution and release. nih.govOffers a different release kinetic profile compared to polymer-based systems.
Supramolecular GelsLow-molecular-weight gelators (potentially the drug itself)Self-assembly of molecules via non-covalent interactions (e.g., hydrogen bonds). jst.go.jpCould form a localized, injectable depot for sustained drug release.

Untapped Research Frontiers in Urea Chemistry

Beyond its role in medicinal chemistry, the urea functional group is a powerful tool in the field of supramolecular chemistry. nih.gov The unique ability of the urea moiety to act as both a hydrogen bond donor (N-H) and acceptor (C=O) makes it an ideal building block for constructing complex, self-assembling systems. jst.go.jp This opens up a range of untapped research frontiers for this compound that lie outside the traditional pharmaceutical applications.

Urea derivatives have been shown to self-assemble into a variety of supramolecular architectures, including polymers, gels, and capsules. nih.govresearchgate.net Low-molecular-weight urea compounds can act as gelators, forming fibrous networks that immobilize solvents to create supramolecular gels. jst.go.jp These materials have potential applications in areas such as electrophoresis and controlled release. The formation of soluble supramolecular polymers based on bis-urea compounds has also been demonstrated, where molecules link together through cooperative hydrogen bonding to form long chains. rsc.orgacs.org

Investigating the self-assembly properties of this compound could reveal novel material applications. Its specific combination of a rigid urea core and bulky, flexible side groups could lead to unique packing arrangements and material properties. Could this molecule form a stable supramolecular gel in certain organic solvents? Could it be incorporated into larger structures to create functional materials or act as an organocatalyst? Exploring these questions represents a significant opportunity to discover new functions for this complex molecule, transforming it from a singular entity into a building block for advanced materials. nih.gov

互动式数据表

Research FrontierGoverning PrinciplePotential ApplicationRelevance to this compound
Supramolecular GelsSelf-assembly of low-molecular-weight gelators into a 3D network via hydrogen bonding. jst.go.jpDrug delivery, tissue engineering, environmental remediation.The compound's potential to act as a gelator in specific solvents could be explored.
Supramolecular PolymersDirectional and reversible hydrogen bonding between urea moieties to form long polymer-like chains. rsc.orgacs.orgSelf-healing materials, responsive materials, viscosity modifiers.Investigation of its ability to form one-dimensional aggregates in solution.
Anion Recognition/SensingThe urea N-H groups can form strong hydrogen bonds with anions. nih.govChemical sensors, phase-transfer catalysts.The urea motif could be tested for its ability to selectively bind and sense specific anions.
OrganocatalysisThe urea group can act as a hydrogen-bond donor to activate substrates in a reaction. nih.govAsymmetric synthesis, green chemistry.Its potential to catalyze specific organic reactions could be investigated.

Interdisciplinary Research Opportunities in the Context of Complex Organic Molecules

The future exploration of a multifaceted compound like this compound will increasingly rely on the convergence of multiple scientific disciplines. The complexity of the molecule and the breadth of its potential applications necessitate a collaborative approach, breaking down traditional silos between different fields of research.

The investigation of this compound's potential as a multi-target therapeutic agent requires a close partnership between medicinal chemists , structural biologists , and pharmacologists . Chemists can design and synthesize new analogues, while biologists can elucidate their mechanisms of action and test their efficacy in disease models. nih.govfrontiersin.org

Furthermore, the exploration of this compound in advanced delivery systems and supramolecular materials lies at the intersection of organic chemistry , materials science , and nanotechnology . Chemists can study the molecule's intrinsic self-assembly properties, while materials scientists and nanotechnologists can engineer these properties to create functional nanoparticles, gels, and other advanced materials. nih.govjst.go.jp This interdisciplinary approach ensures that discoveries made at the molecular level are translated into tangible applications and innovative technologies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.